molecular formula C11H9Br2NO B3057629 Oxazole, 4-(bromomethyl)-2-(3-bromophenyl)-5-methyl- CAS No. 832076-86-5

Oxazole, 4-(bromomethyl)-2-(3-bromophenyl)-5-methyl-

Cat. No.: B3057629
CAS No.: 832076-86-5
M. Wt: 331 g/mol
InChI Key: PKFUCRDPMNMRBK-UHFFFAOYSA-N
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Description

Oxazole, 4-(bromomethyl)-2-(3-bromophenyl)-5-methyl-, is a halogenated oxazole derivative characterized by two bromine substituents: a bromomethyl group at position 4 and a 3-bromophenyl group at position 2 of the oxazole ring. This compound is structurally tailored for applications in medicinal chemistry, particularly in the synthesis of bioactive molecules, due to its electrophilic bromine substituents, which facilitate nucleophilic substitution reactions .

Properties

IUPAC Name

4-(bromomethyl)-2-(3-bromophenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFUCRDPMNMRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40478825
Record name Oxazole, 4-(bromomethyl)-2-(3-bromophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832076-86-5
Record name Oxazole, 4-(bromomethyl)-2-(3-bromophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40478825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4-(bromomethyl)-2-(3-bromophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with a suitable amine and a bromomethylating agent in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-(bromomethyl)-2-(3-bromophenyl)-5-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl and bromophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

Oxazole, 4-(bromomethyl)-2-(3-bromophenyl)-5-methyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is a precursor for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Oxazole, 4-(bromomethyl)-2-(3-bromophenyl)-5-methyl- involves its interaction with specific molecular targets. The bromomethyl and bromophenyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : Bromine substituents (as in the target compound) confer higher reactivity in cross-coupling reactions compared to chlorine analogues, making brominated oxazoles more versatile in synthetic applications .
  • Positional Isomerism : The placement of bromomethyl (e.g., position 4 vs. 5) significantly alters electronic properties. For instance, 5-(bromomethyl)-2-methyl-4-phenyloxazole shows reduced electrophilicity at the oxazole core compared to the target compound due to the bromine’s distal position .
  • Steric and Solubility Profiles : Bulky groups like tert-butyl (CAS 1334492-54-4) hinder interactions with biological targets, whereas methyl and bromophenyl groups balance lipophilicity and reactivity .

Comparison with Analogues:

  • 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole : Synthesized similarly but using chlorinating agents (e.g., SOCl2) instead of bromine sources, resulting in lower yields due to chlorine’s reduced leaving-group ability .
  • 5-(Bromomethyl)-2-methyl-4-phenyloxazole : Prepared via Ullmann coupling or direct bromination of a preformed methyloxazole, emphasizing the role of transition-metal catalysts in position-selective bromination .

Antimicrobial Activity:

  • The target compound’s structural relatives, such as 4-(4-chlorophenyl)sulfonylphenyl oxazoles, exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
  • 4-(4-Bromophenylsulfonyl)phenyl oxazoles show enhanced cytotoxicity (IC50: 12–25 µM) in cancer cell lines compared to chlorinated analogues, likely due to bromine’s stronger electron-withdrawing effects improving membrane permeability .

Therapeutic Potential:

  • Isostructural bromo-chloro derivatives (e.g., compounds 4 and 5 in ) demonstrate that bromine enhances binding to hydrophobic pockets in therapeutic targets, rationalizing their superior inhibitory effects in enzyme assays .

Physicochemical Properties

  • Solubility : Brominated oxazoles generally exhibit lower aqueous solubility than chlorinated analogues due to increased molecular weight and hydrophobicity.
  • Thermal Stability : The target compound’s dual bromine substituents likely lower its melting point compared to tert-butyl derivatives, which have higher thermal stability .

Biological Activity

Oxazole, 4-(bromomethyl)-2-(3-bromophenyl)-5-methyl- is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring substituted with bromomethyl and bromophenyl groups. These substitutions are critical for its biological interactions, enabling the formation of covalent bonds with nucleophilic sites on proteins and enzymes, which modulates their activity. The oxazole ring can also engage in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including the compound . For instance:

  • Study Findings : A review detailed various oxazole derivatives' antimicrobial activities against bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans . The compound exhibited notable activity, particularly at higher concentrations.
  • Minimum Inhibitory Concentration (MIC) : The following table summarizes the MIC values for selected compounds in comparison to standard antibiotics:
CompoundMIC (µg/ml) against C. albicansMIC (µg/ml) against E. coli
Oxazole derivative1.620
Ampicillin3.227
Clotrimazole10-

This data indicates that the oxazole compound has comparable or superior activity against certain strains compared to traditional antibiotics.

Anticancer Activity

The anticancer properties of oxazole derivatives have also been explored. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The bromomethyl group is believed to facilitate interactions with DNA or specific proteins involved in cell cycle regulation . This interaction can lead to apoptosis in cancer cells.
  • Case Study : A study assessed various oxazole derivatives for their cytotoxic effects on cancer cell lines. Results showed that certain derivatives led to a significant reduction in cell viability, indicating potential as therapeutic agents .

The biological activity of oxazole derivatives is largely attributed to their ability to interact with biomolecules:

  • Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to functional modulation.
  • Hydrogen Bonding : The oxazole ring can participate in hydrogen bonding, enhancing the stability of the complex formed with target biomolecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxazole, 4-(bromomethyl)-2-(3-bromophenyl)-5-methyl-
Reactant of Route 2
Reactant of Route 2
Oxazole, 4-(bromomethyl)-2-(3-bromophenyl)-5-methyl-

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